Naphthalen-1-yl phosphorodiamidate
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Overview
Description
Naphthalen-1-yl phosphorodiamidate is an organophosphorus compound characterized by the presence of a naphthalene ring bonded to a phosphorodiamidate group. This compound is part of the broader class of phosphoramidates, which are known for their unique chemical properties and diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of naphthalen-1-yl phosphorodiamidate can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-amine with a phosphorodiamidate precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Naphthalen-1-yl phosphorodiamidate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Naphthalen-1-yl phosphorodiamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of naphthalen-1-yl phosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Naphthalen-1-yl phosphorodiamidate can be compared with other similar compounds, such as:
Naphthalen-1-yl phosphorothioate: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom in the phosphorodiamidate group.
Naphthalen-1-yl phosphoramide: This compound lacks one of the amide groups present in this compound.
This compound derivatives: Various derivatives can be synthesized by modifying the naphthalene ring or the phosphorodiamidate group
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
CAS No. |
64032-52-6 |
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Molecular Formula |
C10H11N2O2P |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
1-diaminophosphoryloxynaphthalene |
InChI |
InChI=1S/C10H11N2O2P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H4,11,12,13) |
InChI Key |
IQNXFEBUXARNLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(N)N |
Origin of Product |
United States |
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